molecular formula C19H17NO2S2 B11652996 (5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11652996
M. Wt: 355.5 g/mol
InChI Key: UUECYUDBKADDMT-SFQUDFHCSA-N
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Description

(5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl ether group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with 3-ethyl-2-sulfanylidenethiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to ensure consistent product quality. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, which could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[2-(METHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[2-(ETHOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-{[2-(PROPOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

What sets (5E)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl ether group, in particular, enhances its lipophilicity and may improve its ability to interact with biological membranes, thereby increasing its efficacy in various applications.

Properties

Molecular Formula

C19H17NO2S2

Molecular Weight

355.5 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO2S2/c1-2-20-18(21)17(24-19(20)23)12-15-10-6-7-11-16(15)22-13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3/b17-12+

InChI Key

UUECYUDBKADDMT-SFQUDFHCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)SC1=S

Origin of Product

United States

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